An In-depth Technical Guide to 2-Bromo-4-methylbenzaldehyde (CAS: 824-54-4)
An In-depth Technical Guide to 2-Bromo-4-methylbenzaldehyde (CAS: 824-54-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-methylbenzaldehyde, a versatile aromatic aldehyde widely utilized as a key intermediate in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
2-Bromo-4-methylbenzaldehyde is a solid at room temperature, appearing as a white to yellow crystalline powder.[1] It is sensitive to air and should be stored in an inert atmosphere.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 824-54-4 | [2] |
| Molecular Formula | C₈H₇BrO | [2] |
| Molecular Weight | 199.04 g/mol | [2] |
| Melting Point | 30-35 °C | |
| Boiling Point | 114-115 °C at 5 mmHg | |
| Density | 1.490 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| InChI Key | MUZMDYCVUCMIDC-UHFFFAOYSA-N | |
| SMILES | Cc1ccc(c(Br)c1)C=O |
Spectroscopic Data
The structural elucidation of 2-Bromo-4-methylbenzaldehyde is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a fully assigned spectrum for 2-Bromo-4-methylbenzaldehyde was not found in the literature search, data for structurally similar compounds allows for a reasonable prediction of the expected chemical shifts.
¹H NMR (Predicted):
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Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.
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Aromatic Protons: Three protons on the aromatic ring will exhibit complex splitting patterns (doublets and a doublet of doublets) in the range of δ 7.2-7.9 ppm.
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Methyl Protons (-CH₃): A singlet corresponding to the methyl group is anticipated around δ 2.4 ppm.
¹³C NMR (Predicted):
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Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to resonate in the range of δ 190-195 ppm.
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Aromatic Carbons: The six aromatic carbons will appear between δ 125-145 ppm, with the carbon bearing the bromine atom showing a characteristic chemical shift.
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Methyl Carbon (-CH₃): The methyl carbon signal is expected around δ 20-22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-4-methylbenzaldehyde will exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~2820 and ~2720 | Medium | C-H stretch of aldehyde | [3] |
| ~1700 | Strong | C=O stretch of aldehyde | [3] |
| ~1600, ~1475 | Medium-Strong | C=C stretching in aromatic ring | [3] |
| ~800-900 | Strong | C-H out-of-plane bending for substituted benzene | [3] |
| ~600-700 | Medium-Strong | C-Br stretch | [3] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2-Bromo-4-methylbenzaldehyde is expected to show a prominent molecular ion peak. The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.
Predicted Fragmentation Pattern:
-
M⁺: The molecular ion peak at m/z 198 (with ⁷⁹Br) and 200 (with ⁸¹Br).
-
[M-H]⁺: Loss of the aldehydic hydrogen to form a stable acylium ion at m/z 197/199.[4]
-
[M-CHO]⁺: Loss of the formyl group (29 amu) to give a bromotoluene fragment at m/z 169/171.[4]
-
[M-Br]⁺: Loss of the bromine atom to yield a methylbenzoyl cation at m/z 119.
Synthesis of 2-Bromo-4-methylbenzaldehyde
A well-established and reliable method for the synthesis of 2-Bromo-4-methylbenzaldehyde is documented in Organic Syntheses.[5] This procedure involves a three-step process starting from 2-bromo-4-methylaniline.
Experimental Protocol: Synthesis from 2-Bromo-4-methylaniline
This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.139 (1973); Vol. 41, p.13 (1961).[5]
Step A: Preparation of Formaldoxime Solution
-
A mixture of 11.5 g (0.38 mole) of paraformaldehyde and 26.3 g (0.38 mole) of hydroxylamine hydrochloride in 170 mL of water is heated until a clear solution is obtained.
-
To this solution, 51 g (0.38 mole) of hydrated sodium acetate is added.
-
The mixture is gently boiled under reflux for 15 minutes to yield a 10% solution of formaldoxime.
Step B: Diazotization of 2-Bromo-4-methylaniline
-
A mixture of 46.0 g (0.25 mole) of 2-bromo-4-methylaniline and 50 mL of water is placed in a 1 L three-necked flask equipped with a stirrer, dropping funnel, and thermometer.
-
Concentrated hydrochloric acid (57 mL) is added slowly with stirring.
-
The mixture is cooled to -5 to +5 °C using an ice-salt bath.
-
A solution of 17.5 g (0.25 mole) of sodium nitrite in 25 mL of water is added dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, the solution is stirred for an additional 15 minutes.
-
The diazonium salt solution is neutralized to Congo red with a solution of hydrated sodium acetate (22 g) in water (35 mL).
Step C: Formation and Isolation of 2-Bromo-4-methylbenzaldehyde
-
The formaldoxime solution from Step A is placed in a 3 L three-necked flask and to it are added 6.5 g (0.026 mole) of hydrated cupric sulfate, 1.0 g (0.0079 mole) of sodium sulfite, and a solution of 160 g of hydrated sodium acetate in 180 mL of water. The temperature is maintained at 10–15 °C.
-
The neutral diazonium salt solution from Step B is slowly added below the surface of the formaldoxime solution with vigorous stirring.
-
Stirring is continued for one hour after the addition is complete.
-
Concentrated hydrochloric acid (230 mL) is added, and the mixture is gently heated under reflux for 2 hours.
-
The product is isolated by steam distillation. The distillate is saturated with sodium chloride and extracted with ether.
-
The ether extracts are washed, dried, and the solvent is evaporated.
-
The crude product can be purified via its bisulfite addition product or by vacuum distillation. The pure product distills at 114–115 °C (5 mm).[5]
dot
Caption: Workflow for the synthesis of 2-Bromo-4-methylbenzaldehyde.
Applications in Organic Synthesis
2-Bromo-4-methylbenzaldehyde is a valuable building block for the synthesis of a wide range of organic molecules, particularly in the construction of complex heterocyclic systems and biaryl compounds.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.
4.1.1. Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. 2-Bromo-4-methylbenzaldehyde can be coupled with various organostannanes to form carbon-carbon bonds.[6]
-
Experimental Protocol (General):
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-4-methylbenzaldehyde (1.0 equiv), the organostannane (1.1-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Add a degassed solvent (e.g., toluene, DMF).
-
The reaction mixture is heated (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC).
-
After cooling, the reaction is worked up by dilution with an organic solvent, washing with aqueous potassium fluoride to remove tin byproducts, followed by standard aqueous washes, drying, and purification by column chromatography.[7]
-
dot
Caption: Logical diagram of the Stille coupling reaction.
4.1.2. Intramolecular Heck Reaction
Derivatives of 2-Bromo-4-methylbenzaldehyde containing an alkene moiety can undergo intramolecular Heck reactions to form cyclic compounds.[6] This is a powerful method for constructing carbocyclic and heterocyclic ring systems.[8]
-
Experimental Protocol (General for a derivative):
-
A solution of the 2-bromo-4-methylbenzaldehyde derivative (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile) is prepared in a sealed tube.
-
The mixture is degassed and heated (typically 100-120 °C) for several hours.
-
After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.[9]
-
dot
Caption: Logical diagram of an intramolecular Heck reaction.
Knoevenagel Condensation
The aldehyde functional group of 2-Bromo-4-methylbenzaldehyde readily undergoes Knoevenagel condensation with active methylene compounds.[6] This reaction is fundamental for the formation of carbon-carbon double bonds and is often a key step in the synthesis of various pharmaceuticals and natural products.[10]
-
Experimental Protocol (General):
-
2-Bromo-4-methylbenzaldehyde (1.0 equiv) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0-1.2 equiv) are dissolved in a suitable solvent such as ethanol or toluene.
-
A catalytic amount of a weak base (e.g., piperidine, ammonium acetate) is added.
-
The mixture is stirred at room temperature or heated to reflux until the reaction is complete.
-
Upon cooling, the product often precipitates and can be collected by filtration. If not, the product is isolated by extraction and purified by recrystallization or column chromatography.
-
Synthesis of Heterocyclic Compounds
2-Bromo-4-methylbenzaldehyde is a precursor for the synthesis of various heterocyclic compounds, such as quinolines and isocoumarins.
-
Quinoline Synthesis: Through reactions like the Friedländer annulation, 2-bromo-4-methylbenzaldehyde can be reacted with compounds containing an activated methylene group adjacent to a carbonyl, in the presence of an amine, to construct the quinoline scaffold.[11]
-
Isocoumarin Synthesis: Cyclization reactions involving 2-bromo-4-methylbenzaldehyde can lead to the formation of isocoumarin derivatives, which are present in a number of natural products with biological activity.[12]
Safety and Handling
2-Bromo-4-methylbenzaldehyde is an irritant and should be handled with appropriate personal protective equipment.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere.[1]
Conclusion
2-Bromo-4-methylbenzaldehyde (CAS: 824-54-4) is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, makes it a strategic starting material for the synthesis of a wide array of complex organic molecules. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science. The detailed protocols and structured data presented herein are intended to facilitate its effective and safe utilization in the laboratory.
References
- 1. Quinoline synthesis [organic-chemistry.org]
- 2. 2-Bromo-4-methylbenzaldehyde | C8H7BrO | CID 4645292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Brom-4-methylbenzaldehyd technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isocoumarin synthesis [organic-chemistry.org]
